molecular formula C15H21N3O2 B12439173 tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

Cat. No.: B12439173
M. Wt: 275.35 g/mol
InChI Key: LOHZBOCGXBATCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is a bicyclic heteroaromatic compound featuring a pyrrolo[3,2-c]pyridine core fused with a pyrrole ring. The structure includes a tert-butyl carbamate group at the 6-position of the pyrrolopyridine system and an isopropyl substituent at the 1-position of the pyrrole nitrogen (Fig. 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of fused heterocycles, which are common in bioactive molecules (e.g., kinase inhibitors or antivirals). The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

tert-butyl N-(1-propan-2-ylpyrrolo[3,2-c]pyridin-6-yl)carbamate

InChI

InChI=1S/C15H21N3O2/c1-10(2)18-7-6-11-9-16-13(8-12(11)18)17-14(19)20-15(3,4)5/h6-10H,1-5H3,(H,16,17,19)

InChI Key

LOHZBOCGXBATCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=CN=C(C=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate typically involves the cyclization of appropriate precursors followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The pyrrolopyridine core can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine and Fused Heterocyclic Derivatives

Compound Name Molecular Formula M.W. (g/mol) Core Structure Key Substituents Potential Applications
This compound C₁₅H₂₁N₃O₂ 275.35 Pyrrolo[3,2-c]pyridine 1-isopropyl, 6-tert-butyl carbamate Medicinal chemistry (e.g., PROTACs)
tert-Butyl (6-iodopyridin-2-yl)carbamate C₁₀H₁₃IN₂O₂ 320.13 Pyridine 6-iodo, 2-tert-butyl carbamate Cross-coupling reactions
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 Pyridine 6-bromo, 2-chloro, 3-methylcarbamate Suzuki-Miyaura coupling substrates
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 268.31 Pyridine 5,6-dimethoxy, 3-methylcarbamate Electron-rich intermediates
Clopidogrel hydrogen sulfate C₁₆H₁₈ClNO₆S₂ 419.90 Thieno[3,2-c]pyridine 2-chlorophenyl, methyl ester, sulfate Antiplatelet prodrug

Key Observations:

Core Structure: The target compound’s pyrrolo[3,2-c]pyridine core distinguishes it from simpler pyridine derivatives (e.g., iodopyridines in ) and sulfur-containing fused systems like clopidogrel’s thienopyridine .

Substituent Effects :

  • Halogenated analogs (e.g., 6-iodo , 6-bromo-2-chloro ) are tailored for cross-coupling reactions, whereas methoxy groups in increase electron density, directing electrophilic substitution. The target compound’s isopropyl group introduces steric bulk, which may influence solubility (logP ~3.2 estimated) and metabolic stability.

Functional Groups :

  • The tert-butyl carbamate group is common across all listed compounds, acting as a protective group for amines. Clopidogrel’s ester moiety , by contrast, is prone to hydrolysis, necessitating stringent control of degradation impurities.

Synthetic Accessibility :

  • Halogenated pyridines (e.g., ) are commercially available but costly (e.g., $400/g for 6-bromo-2-chloro derivative ). The fused pyrrolopyridine core in the target compound likely requires multistep synthesis, increasing complexity compared to single-ring analogs.

Research Findings and Implications

Reactivity and Stability: The pyrrolopyridine core may exhibit greater metabolic stability than clopidogrel’s thienopyridine, as nitrogen-rich systems resist oxidative degradation. However, the carbamate group in the target compound could hydrolyze under acidic or enzymatic conditions, necessitating stability studies.

Biological Relevance: Clopidogrel’s antiplatelet activity arises from its thienopyridine-derived active metabolite . The target compound’s pyrrolopyridine scaffold could target different pathways (e.g., kinase inhibition), though specific data are lacking.

Synthetic Challenges :

  • Introducing the isopropyl group on the pyrrole nitrogen requires regioselective alkylation, while fused-ring synthesis demands precise cyclization conditions. Halogenated analogs () offer easier functionalization via cross-coupling but lack fused-ring complexity.

Biological Activity

tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate (CAS Number: 1392212-79-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and cancer therapy. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol. The compound features a pyrrolo[3,2-c]pyridine core, which is significant for its interaction with various biological targets.

PropertyValue
CAS Number1392212-79-1
Molecular FormulaC₁₅H₂₁N₃O₂
Molecular Weight275.35 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Kinase Inhibition

Research indicates that compounds derived from pyrrolo[3,2-c]pyridine structures exhibit significant inhibitory activity against various kinases, which are crucial in cancer progression and treatment. For instance, related compounds have shown strong inhibition of receptor tyrosine kinases involved in oncogenesis, such as SRC family kinases and ABL kinases .

The structure of this compound allows it to interact effectively with the ATP-binding site of these kinases, potentially leading to subnanomolar inhibition levels. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the kinase active sites.

Case Study: Kinase Selectivity
In a study evaluating the selectivity of various pyrrolo[3,2-c]pyridine derivatives against different kinases, this compound was found to selectively inhibit certain cancer-associated kinases while sparing others. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatments.

Antiproliferative Effects

The antiproliferative activity of this compound has been assessed using various cancer cell lines. In vitro assays demonstrated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells, with calculated IC50 values indicating potent activity against these cells .

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-2310.5
A549 (Lung carcinoma)0.8
HeLa (Cervical carcinoma)0.7

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications on the pyrrolo ring and the introduction of substituents at specific positions have been shown to enhance kinase selectivity and potency.

For instance, the presence of a tertiary amino group at position 4 has been linked to increased activity against SRC kinases. Conversely, alterations that remove or significantly change this group can lead to a drastic reduction in biological activity—demonstrating the importance of molecular design in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.